Diethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Diethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with the molecular formula C21H24N3O6P. This compound is characterized by the presence of a benzylamino group, a nitrophenyl group, and an oxazole ring, which are linked through a phosphonate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where a benzylamine reacts with an appropriate electrophilic intermediate.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through electrophilic aromatic substitution reactions.
Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with diethyl phosphite under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, halogenated compounds, and oxidized products.
Scientific Research Applications
Diethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate
- Diethyl [5-(benzylamino)-2-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]phosphonate
- Diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
Uniqueness
Diethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H22N3O6P |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-benzyl-4-diethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22N3O6P/c1-3-27-30(26,28-4-2)20-19(21-14-15-8-6-5-7-9-15)29-18(22-20)16-10-12-17(13-11-16)23(24)25/h5-13,21H,3-4,14H2,1-2H3 |
InChI Key |
XKGBWUUWZCWAKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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